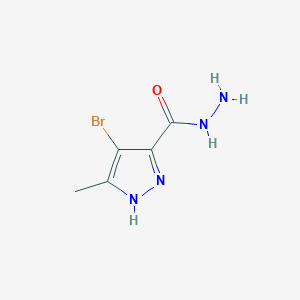

4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound with the molecular formula C5H7BrN4O It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5

生物活性

4-Bromo-5-methyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, a bromine substituent, and a carbohydrazide functional group, positioning it as a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H8BrN4O. The structure can be described as follows:

- Pyrazole Ring: A five-membered ring containing two nitrogen atoms.

- Bromine Substitution: A bromine atom at the C-4 position enhances electrophilicity.

- Carbohydrazide Group: Attached at the N-3 position, this group can engage in hydrogen bonding and bioconjugation reactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study reported that various pyrazole derivatives demonstrated notable antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.22 to 0.25 μg/mL, indicating strong efficacy .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | <0.25 | Staphylococcus aureus |

| Other derivatives | 0.22 - 0.25 | E. coli, Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays have shown that compounds with similar structures to this compound exhibit cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). Notably, compounds with bromine or chlorine substituents displayed enhanced cytotoxicity compared to their unsubstituted analogs .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Character: The bromine atom increases the electrophilic nature of the compound, facilitating interactions with biological targets.

- Hydrogen Bonding: The presence of the carbohydrazide group allows for potential hydrogen bonding with biomolecules, which may enhance binding affinity and specificity.

- Metal Ion Chelation: The pyrazole structure can chelate metal ions, which may play a role in its biological activity and potential applications in catalysis or radiopharmaceuticals .

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

- Cytotoxicity in Breast Cancer Cells: A study evaluated the cytotoxic effects of various pyrazoles in MCF-7 and MDA-MB-231 cell lines, noting that brominated compounds exhibited significant synergistic effects when combined with doxorubicin, enhancing therapeutic efficacy against resistant cancer types .

- Antimicrobial Evaluation: Another investigation focused on the antimicrobial properties of several pyrazole derivatives, including this compound, demonstrating strong inhibition against pathogens associated with infections .

科学的研究の応用

Antibacterial Activity

Research has demonstrated that 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide exhibits significant antibacterial properties. In studies, it has shown effectiveness against common pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for this compound was found to be as low as 0.25 μg/mL, indicating strong efficacy.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | <0.25 | Staphylococcus aureus |

| Other derivatives | 0.22 - 0.25 | E. coli, Staphylococcus epidermidis |

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied, with various compounds demonstrating cytotoxic effects against different cancer cell lines. Specifically, this compound has been evaluated for its effects on breast cancer cells (MCF-7 and MDA-MB-231). In vitro assays revealed that this compound could enhance the efficacy of established chemotherapeutic agents like doxorubicin.

Case Studies

- Cytotoxicity in Breast Cancer Cells : A study highlighted that brominated pyrazoles exhibited synergistic effects when combined with doxorubicin, improving therapeutic outcomes in resistant cancer types.

- Antimicrobial Evaluation : Another investigation confirmed strong antimicrobial activity against various pathogens, supporting its potential as a therapeutic agent in treating infections.

Other Therapeutic Applications

Beyond antibacterial and anticancer activities, this compound has been explored for other medicinal applications:

- Androgen Receptor Modulation : Research indicates that certain pyrazole derivatives can act as androgen receptor antagonists, showing promise in treating prostate cancer by inhibiting androgen receptor signaling pathways .

- Monoamine Oxidase Inhibition : Some derivatives of pyrazole have demonstrated inhibitory activity against monoamine oxidase enzymes, which are important targets in the treatment of depression and neurodegenerative disorders .

特性

IUPAC Name |

4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O/c1-2-3(6)4(10-9-2)5(11)8-7/h7H2,1H3,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYFJKYYCUQRFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395728 |

Source

|

| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1043909-04-1 |

Source

|

| Record name | 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。